2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated using acetyl chloride in the presence of a base such as pyridine.
Amidation: The final step involves the reaction of the acylated thiazole with isopentylamine and cyclopropylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially altering the functional groups.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with known biological activities.
4-Methylthiazole: Another thiazole compound with different substituents.
N-Cyclopropylthiazole: A thiazole derivative with a cyclopropyl group.
Uniqueness
2-[acetyl(isopentyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H23N3O2S |
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Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[acetyl(3-methylbutyl)amino]-N-cyclopropyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C15H23N3O2S/c1-9(2)7-8-18(11(4)19)15-16-10(3)13(21-15)14(20)17-12-5-6-12/h9,12H,5-8H2,1-4H3,(H,17,20) |
InChI Key |
VOSSRBYXTLAOTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CCC(C)C)C(=O)C)C(=O)NC2CC2 |
Origin of Product |
United States |
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